2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a complex organic compound that features a pyrrolidinone ring, a thiophene ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(furan-2-yl)cyclopentyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(phenyl)cyclopentyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or phenyl rings
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-12(10-17-13(19)5-6-14(17)20)16-15(7-1-2-8-15)11-4-3-9-21-11/h3-4,9H,1-2,5-8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXYKQVKKJGQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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